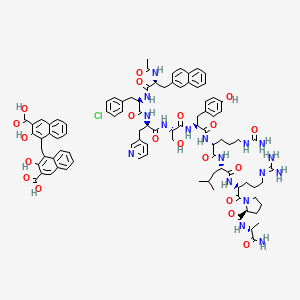
Benzoic acid, 3,3'-(carbonyldiimino)bis(6-((1-(((2-methoxy-5-sulfophenyl)amino)carbonyl)-2-oxopropyl)azo)-, tetrasodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3,3’-(carbonyldiimino)bis(6-((1-(((2-methoxy-5-sulfophenyl)amino)carbonyl)-2-oxopropyl)azo)-, tetrasodium salt is a complex organic compound known for its diverse applications in various fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as azo, sulfonate, and carbamoyl groups. It is commonly used in scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,3’-(carbonyldiimino)bis(6-((1-(((2-methoxy-5-sulfophenyl)amino)carbonyl)-2-oxopropyl)azo)-, tetrasodium salt involves multiple steps, including the formation of azo bonds and the introduction of sulfonate groups. The process typically starts with the diazotization of aniline derivatives, followed by coupling with appropriate aromatic compounds. The reaction conditions often require acidic or basic environments, controlled temperatures, and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The process involves the use of high-purity reagents and stringent quality control measures to achieve the desired product specifications. The final product is often purified through crystallization or chromatography techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3,3’-(carbonyldiimino)bis(6-((1-(((2-methoxy-5-sulfophenyl)amino)carbonyl)-2-oxopropyl)azo)-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce aromatic amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Applications De Recherche Scientifique
Benzoic acid, 3,3’-(carbonyldiimino)bis(6-((1-(((2-methoxy-5-sulfophenyl)amino)carbonyl)-2-oxopropyl)azo)-, tetrasodium salt has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a marker in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a component in diagnostic tests.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The azo groups can participate in electron transfer reactions, while the sulfonate groups enhance its solubility and reactivity. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, 3,3’-(carbonyldiimino)bis(6-((1-(((2-hydroxy-5-sulfophenyl)amino)carbonyl)-2-oxopropyl)azo)-, tetrasodium salt
- Benzoic acid, 3,3’-(carbonyldiimino)bis(6-((1-(((2-methyl-5-sulfophenyl)amino)carbonyl)-2-oxopropyl)azo)-, tetrasodium salt
Uniqueness
The uniqueness of benzoic acid, 3,3’-(carbonyldiimino)bis(6-((1-(((2-methoxy-5-sulfophenyl)amino)carbonyl)-2-oxopropyl)azo)-, tetrasodium salt lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties. This compound’s ability to undergo various chemical reactions and its wide range of applications make it a valuable asset in scientific research and industrial processes.
Propriétés
| 83249-29-0 | |
Formule moléculaire |
C37H30N8Na4O17S2 |
Poids moléculaire |
1014.8 g/mol |
Nom IUPAC |
tetrasodium;5-[[3-carboxylato-4-[[1-(2-methoxy-5-sulfonatoanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]carbamoylamino]-2-[[1-(2-methoxy-5-sulfonatoanilino)-1,3-dioxobutan-2-yl]diazenyl]benzoate |
InChI |
InChI=1S/C37H34N8O17S2.4Na/c1-17(46)31(33(48)40-27-15-21(63(55,56)57)7-11-29(27)61-3)44-42-25-9-5-19(13-23(25)35(50)51)38-37(54)39-20-6-10-26(24(14-20)36(52)53)43-45-32(18(2)47)34(49)41-28-16-22(64(58,59)60)8-12-30(28)62-4;;;;/h5-16,31-32H,1-4H3,(H,40,48)(H,41,49)(H,50,51)(H,52,53)(H2,38,39,54)(H,55,56,57)(H,58,59,60);;;;/q;4*+1/p-4 |
Clé InChI |
AYXVBBHZXZIFOO-UHFFFAOYSA-J |
SMILES canonique |
CC(=O)C(C(=O)NC1=C(C=CC(=C1)S(=O)(=O)[O-])OC)N=NC2=C(C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=CC(=C4)S(=O)(=O)[O-])OC)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12777270.png)


